5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes both furan and pyrimidine moieties, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine with suitable nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms in the precursor compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of enzymes such as HIV-1 reverse transcriptase, making them candidates for antiviral drug development.
Material Science: The unique structural properties of this compound make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine: This compound is a precursor in the synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione and shares similar structural features.
1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione: Another related compound with a slightly different ring structure and functional groups.
Uniqueness
This compound is unique due to its specific fusion of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSNOAIUDTTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.